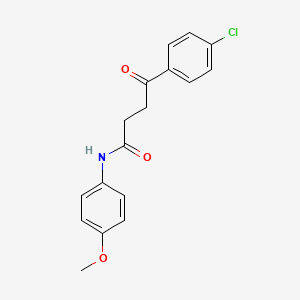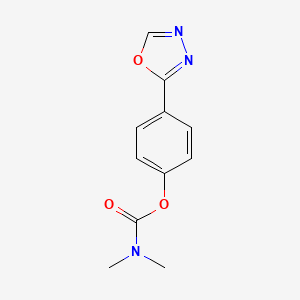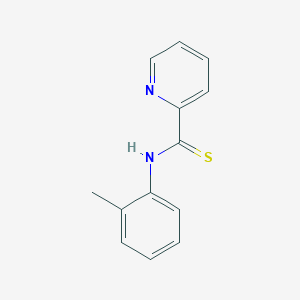
2-(4-chlorophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as TAK-915 and is a potent antagonist of the G protein-coupled receptor 39 (GPR39).
科学研究应用
TAK-915 has been extensively studied for its potential applications in various fields such as neuroscience, gastroenterology, endocrinology, and oncology. In neuroscience, TAK-915 has been shown to modulate the release of neurotransmitters such as glutamate and GABA, which are involved in the regulation of mood, anxiety, and cognition. In gastroenterology, TAK-915 has been studied for its potential role in regulating gastric acid secretion and motility. In endocrinology, TAK-915 has been shown to regulate insulin secretion and glucose homeostasis. In oncology, TAK-915 has been studied for its potential role in inhibiting tumor growth and metastasis.
作用机制
TAK-915 is a potent antagonist of GPR39, which is a receptor that is widely expressed in various tissues including the brain, gastrointestinal tract, and pancreas. GPR39 has been shown to play a role in the regulation of various physiological processes such as gastric acid secretion, insulin secretion, and glucose homeostasis. TAK-915 binds to GPR39 and inhibits its activation, thereby modulating the downstream signaling pathways.
Biochemical and Physiological Effects:
TAK-915 has been shown to have various biochemical and physiological effects depending on the tissue and cell type. In the brain, TAK-915 has been shown to modulate the release of neurotransmitters such as glutamate and GABA, which are involved in the regulation of mood, anxiety, and cognition. In the gastrointestinal tract, TAK-915 has been shown to regulate gastric acid secretion and motility. In the pancreas, TAK-915 has been shown to regulate insulin secretion and glucose homeostasis. In cancer cells, TAK-915 has been shown to inhibit cell proliferation and induce apoptosis.
实验室实验的优点和局限性
TAK-915 has several advantages for lab experiments. It is a potent and selective antagonist of GPR39, which makes it an ideal tool for studying the physiological and pathological roles of GPR39. TAK-915 has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, TAK-915 has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and toxicity have not been fully evaluated. Additionally, TAK-915 has limited solubility in aqueous solutions, which may limit its use in certain experimental settings.
未来方向
There are several future directions for the study of TAK-915. First, further studies are needed to fully elucidate the physiological and pathological roles of GPR39 and the potential therapeutic applications of TAK-915 in various diseases. Second, the development of more potent and selective GPR39 antagonists may provide new tools for studying the functions of GPR39. Third, the evaluation of the long-term safety and toxicity of TAK-915 is necessary for its potential clinical development. Fourth, the investigation of the potential synergistic effects of TAK-915 with other drugs may provide new therapeutic opportunities. Finally, the development of novel delivery systems for TAK-915 may improve its solubility and bioavailability, which may enhance its potential clinical applications.
Conclusion:
In conclusion, TAK-915 is a promising compound that has potential applications in various fields such as neuroscience, gastroenterology, endocrinology, and oncology. Its potent and selective antagonism of GPR39 makes it an ideal tool for studying the physiological and pathological roles of GPR39. Further studies are needed to fully elucidate the potential therapeutic applications of TAK-915 and its long-term safety and toxicity.
合成方法
The synthesis of TAK-915 involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzothiazole with 4-chlorobenzoyl chloride in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran at a low temperature. The resulting product is then purified by column chromatography to obtain TAK-915 in high yield and purity.
属性
IUPAC Name |
2-(4-chlorophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c16-11-7-5-10(6-8-11)9-14(19)18-15-17-12-3-1-2-4-13(12)20-15/h5-8H,1-4,9H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDWVHYKKRWTAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5793939.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-butenamide](/img/structure/B5793944.png)


![1-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B5793954.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5793972.png)

![1-(4-fluorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5793982.png)
![N'-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5793993.png)
![4-chloro-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5794007.png)
![2-[(3,4-dimethylphenyl)sulfonyl]-1,4-benzenediol](/img/structure/B5794030.png)
![3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5794033.png)
